molecular formula C16H28Cl2O3 B14360542 2-Chlorooctanoic anhydride CAS No. 92455-14-6

2-Chlorooctanoic anhydride

Cat. No.: B14360542
CAS No.: 92455-14-6
M. Wt: 339.3 g/mol
InChI Key: CDLICIWWAWQCMG-UHFFFAOYSA-N
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Description

2-Chlorooctanoic anhydride is an organic compound belonging to the class of acid anhydrides It is derived from 2-chlorooctanoic acid and is characterized by the presence of two acyl groups bonded to the same oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorooctanoic anhydride can be synthesized through the nucleophilic acyl substitution reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid . The reaction typically involves the following steps:

  • Preparation of 2-chlorooctanoyl chloride by reacting 2-chlorooctanoic acid with thionyl chloride (SOCl₂).
  • Reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid in an aprotic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorooctanoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often in the presence of a base like pyridine.

    Alcoholysis: Alcohols such as methanol or ethanol, typically under acidic or basic conditions.

    Aminolysis: Primary or secondary amines, often in the presence of a base like triethylamine.

Major Products Formed:

    Hydrolysis: 2-Chlorooctanoic acid.

    Alcoholysis: 2-Chlorooctanoate esters.

    Aminolysis: 2-Chlorooctanamide derivatives.

Scientific Research Applications

2-Chlorooctanoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorooctanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of various products. The reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Uniqueness: 2-Chlorooctanoic anhydride is unique due to the presence of the chlorine atom, which enhances its reactivity compared to other aliphatic anhydrides. This makes it particularly useful in reactions requiring a more electrophilic acylating agent.

Properties

CAS No.

92455-14-6

Molecular Formula

C16H28Cl2O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-chlorooctanoyl 2-chlorooctanoate

InChI

InChI=1S/C16H28Cl2O3/c1-3-5-7-9-11-13(17)15(19)21-16(20)14(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

CDLICIWWAWQCMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC(=O)C(CCCCCC)Cl)Cl

Origin of Product

United States

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